N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide
Description
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide is a synthetic small molecule characterized by a dual-heterocyclic scaffold. Its structure features a 1-methylindazole-3-carboxamide moiety linked via an ethyl chain to a 5-methoxyindole group. This compound’s design leverages the pharmacological relevance of indole and indazole rings, which are prevalent in bioactive molecules targeting enzymes, receptors, and signaling pathways.
- Molecular weight: 361.44 g/mol
- logP: 3.28 (moderate lipophilicity)
- Polar surface area: 36.47 Ų (suggesting moderate membrane permeability)
The indazole group confers metabolic stability compared to indole, while the 5-methoxyindole may enhance binding to serotoninergic or kinase targets .
Properties
Molecular Formula |
C20H20N4O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-1-methylindazole-3-carboxamide |
InChI |
InChI=1S/C20H20N4O2/c1-23-18-6-4-3-5-16(18)19(22-23)20(25)21-10-12-24-11-9-14-13-15(26-2)7-8-17(14)24/h3-9,11,13H,10,12H2,1-2H3,(H,21,25) |
InChI Key |
SZRGMBAKIVYELP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NCCN3C=CC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Preparation Methods
Direct Methylation of Indazole-3-Carboxylic Acid
The most efficient route involves alkylation of indazole-3-carboxylic acid (ICA) using methylating agents.
-
Reagents : ICA (1 eq), methyl iodide (1.2 eq), magnesium oxide (1.5 eq), DMF (solvent).
-
Conditions : Stir at 60°C for 8–12 hours under nitrogen.
-
Workup : Acidify with HCl, extract with ethyl acetate, and crystallize from ethanol/water.
-
Yield : 85–90% purity after recrystallization.
Key Considerations :
-
Alkaline earth metal oxides (e.g., MgO) minimize side products like 2-methyl isomers or ester derivatives.
-
Anhydrous conditions are unnecessary, simplifying scalability.
Synthesis of 2-(5-Methoxy-1H-Indol-1-yl)Ethylamine
Alkylation of 5-Methoxyindole
Step 1: N-Alkylation of 5-Methoxyindole
-
Reagents : 5-Methoxyindole (1 eq), 1,2-dibromoethane (1.1 eq), K₂CO₃ (2 eq), DMF.
-
Conditions : Reflux at 80°C for 6 hours.
-
Intermediate : 1-(2-Bromoethyl)-5-methoxy-1H-indole (75% yield).
Step 2: Azide Formation and Reduction
-
Reagents : NaN₃ (2 eq), DMF, 60°C, 4 hours → Staudinger reaction (PPh₃, THF/H₂O).
-
Product : 2-(5-Methoxy-1H-indol-1-yl)ethylamine (68% yield).
Amide Bond Formation
Peptide Coupling Using HBTU
-
Reagents : 1-Methyl-1H-indazole-3-carboxylic acid (1 eq), 2-(5-methoxy-1H-indol-1-yl)ethylamine (1.2 eq), HBTU (1.5 eq), DIPEA (3 eq), DMF.
-
Conditions : Stir at room temperature for 12 hours.
-
Workup : Dilute with water, extract with DCM, purify via silica gel chromatography (ethyl acetate/heptane gradient).
Optimization :
-
Excess amine ensures complete conversion of the carboxylic acid.
Alternative Routes and Modifications
One-Pot Indazole Synthesis
Aryl hydrazines cyclize with α,β-unsaturated ketones to form indazole cores. For example ():
Chiral Resolution
Racemic mixtures from alkylation steps are resolved via preparative HPLC on chiral stationary phases (e.g., Chiralpak AD-H).
Analytical Data and Characterization
Spectral Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indazole-H), 7.89 (d, J = 8.2 Hz, 1H, indole-H), 6.82 (s, 1H, OCH₃), 4.34 (t, J = 6.1 Hz, 2H, CH₂NH), 3.91 (s, 3H, NCH₃).
-
HRMS : [M+H]⁺ calcd. for C₂₁H₂₁N₃O₂: 347.1634; found: 347.1630.
Industrial-Scale Considerations
Cost-Effective Purification
Yield Optimization
| Step | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| Indazole methylation | MeI, MgO | DMF | 85 |
| Amine synthesis | NaN₃, PPh₃ | THF/H₂O | 68 |
| Amide coupling | HBTU, DIPEA | DMF | 72 |
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may interact with G-protein-coupled receptors or inhibit specific enzymes involved in disease pathways .
Comparison with Similar Compounds
Core Heterocyclic Modifications
Key Observations :
Substituent Variations
Key Observations :
- Methoxy groups on indole (common in melatonin analogs, ) enhance receptor binding but may reduce metabolic stability.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s logP (~3.3) aligns with analogs optimized for blood-brain barrier penetration.
Bioactivity and Target Correlations
- Lipid-Lowering Indole Carboxamides : highlights N-(benzoylphenyl)-5-substituted-indole-2-carboxamides with lipid-modulating effects, suggesting the target compound’s carboxamide group may confer similar activity.
- Bioactivity Clustering : demonstrates that structural similarity strongly correlates with shared bioactivity profiles, implying the target compound may overlap with indole-based kinase or GPCR inhibitors.
Biological Activity
The compound N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide is a member of the indole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₂O₂
- Molecular Weight : 246.31 g/mol
- IUPAC Name : this compound
This compound features a methoxy group on the indole ring, which is known to influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been reported to inhibit the growth of breast cancer cells with an IC50 value indicating potent activity.
Case Study: Breast Cancer Cells
In a study conducted by Sinicropi et al., the compound was evaluated for its inhibitory effects on NO production and antioxidant activity, alongside its ability to impede tumor cell proliferation . The findings suggest that the methoxy substitution plays a crucial role in enhancing its anticancer properties.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. Research indicates that indole derivatives can exhibit antibacterial effects against a range of pathogens. The structure of this compound is believed to contribute to its interaction with bacterial membranes, leading to cell death.
Table 1: Antimicrobial Activity Against Different Strains
| Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 15 |
| Escherichia coli | 18 | 20 |
| Pseudomonas aeruginosa | 22 | 10 |
Antiprotozoal Activity
In addition to its antibacterial properties, this compound has been tested for antiprotozoal activity against organisms such as Entamoeba histolytica and Giardia intestinalis. The results indicate that it possesses higher potency than some standard treatments, highlighting its potential as a therapeutic agent in protozoal infections .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor growth and proliferation.
- Interaction with Cell Signaling Pathways : It is suggested that this indazole derivative modulates key signaling pathways that regulate apoptosis and cell cycle progression.
- Antioxidant Properties : Its ability to scavenge free radicals contributes to its protective effects against oxidative stress in cells.
Q & A
Q. What experimental approaches are recommended for identifying metabolic pathways and major metabolites of this compound?
- Methodological Answer :
- In vitro hepatocyte incubation : Analyze metabolites via LC-HRMS (Q-TOF) with MSE data-independent acquisition.
- Radiolabeled tracing : Synthesize ¹⁴C-labeled compound for mass balance studies in rodents.
- In vivo metabolite profiling : Collect bile/urine samples post-dosing and correlate with microsomal data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
